molecular formula C19H15N3O B11664499 N'-[(E)-biphenyl-4-ylmethylidene]pyridine-4-carbohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]pyridine-4-carbohydrazide

Katalognummer: B11664499
Molekulargewicht: 301.3 g/mol
InChI-Schlüssel: NDCMMVXKSMSDEZ-KGENOOAVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of primary amines with carbonyl compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between biphenyl-4-carbohydrazide and pyridine-4-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted hydrazones .

Wissenschaftliche Forschungsanwendungen

N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. The Schiff base acts as a bidentate ligand, coordinating through the nitrogen atoms of the hydrazone and pyridine groups. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and interactions with biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Similar structure but with biphenyl instead of pyridine.

    N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]BENZYLIDENE-CARBOHYDRAZIDE: Contains a benzylidene group instead of pyridine.

Uniqueness

N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is unique due to the presence of both biphenyl and pyridine groups, which can enhance its coordination ability and biological activity. The combination of these groups allows for the formation of more stable and diverse metal complexes, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C19H15N3O

Molekulargewicht

301.3 g/mol

IUPAC-Name

N-[(E)-(4-phenylphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C19H15N3O/c23-19(18-10-12-20-13-11-18)22-21-14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-14H,(H,22,23)/b21-14+

InChI-Schlüssel

NDCMMVXKSMSDEZ-KGENOOAVSA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.